molecular formula C9H10N4 B022794 4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 119192-10-8

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No. B022794
CAS RN: 119192-10-8
M. Wt: 174.2 g/mol
InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is also known by other names such as 4-1h-1,2,4-triazol-1-ylmethyl aniline, 4-1h-1,2,4-triazol-1-yl methyl aniline, 1-4-aminobenzyl-1,2,4-triazole, among others . It is an intermediate useful in organic synthesis and other chemical processes .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline consists of a benzene ring attached to a 1,2,4-triazole ring via a methylene bridge . The molecular weight of the compound is 174.21 g/mol .


Chemical Reactions Analysis

As an intermediate, 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline can participate in various chemical reactions. For instance, it can be used in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have shown potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a solid at room temperature with a melting point range of 173-182 °C .

Scientific Research Applications

Chemical Synthesis

“4-(1H-1,2,4-triazol-1-ylmethyl)aniline” is used in chemical synthesis . It is a compound with a molecular formula of C9H10N4 and a molecular weight of 174.207 . It is available for purchase from various chemical suppliers, indicating its use in laboratory and industrial settings .

Anticancer Research

This compound has been used in the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . In a study, nineteen novel 1,2,4-triazole derivatives were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of the synthesized compounds showed promising cytotoxic activity .

Cytotoxic Evaluation

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis . The cytotoxic activities of the synthesized compounds were evaluated against MCF-7 and HCT-116 cancer cell lines .

Antifungal Activity

The compound has been used in a quantitative structure-activity relationship study of antifungal activity against A. solani . The study could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .

Heterocyclic Compound Research

The compound is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Molecular Docking Studies

Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This helps in understanding how the compound interacts with biological targets at a molecular level .

Safety and Hazards

The compound is harmful if inhaled, swallowed, or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Future Directions

While specific future directions for 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline are not mentioned in the available resources, the compound’s utility as an intermediate in organic synthesis suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356296
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

CAS RN

119192-10-8
Record name 1-(4-Aminobenzyl)-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit. The scrubber was charged with very dilute hydrochloric acid. The vessel was charged with 96% ethanol (40 kg) followed by 1-(4-nitrobenzyl)-1,2,4-triazole (9.62 kg). The vessel was re-inerted with nitrogen and a slurry of 10% Pd/c catalyst (Engelhardt type 4505, 192 g) in water added to the stirred batch via the addition funnel. The vessel, funnel and line were rinsed with water. Total water used was 16 l. The batch was well stirred and heated to 60° C. A solution of ammonium formate (13.95 kg) in water (3 l) was metered into the reactor over 1 hour. Batch temperature settled at 65° C. At the end of this addition, the batch was heated at 70°-75° C. for a further 1 hour. Tlc showed complete reaction and single spot formation. The batch was cooled to 60° C. and passed through a pressure filter coated with hyflo (1.5 kg) to another vessel. The reaction vessel, filter and lines were washed with water (10 l). A further batch of 1-(4-nitrobenzyl)-1,2,4-triazole (9.585 kg) was then reduced in the same way. This batch was filtered and added to the previously filtered batch together with a 10 1 water wash of the vessel, filter and lines. The combined, filtered batch (215 l) was distilled at atmospheric pressure until 70 1 of distillate had been removed (vapour temperature was 83° C. at this point). Water (30 l) was added and the distillation continued until the vapour temperature reached 95° C. (106 1 total distillate). The pressure in the distillation vessel was then reduced to allow distillation at a boiling point of ≤70° C. A further 70 1 of distillate was removed to leave a residual volume of 69 l. The batch had crystallised at this point and the slurry was cooled to ≤20° C. over 1 hour. The batch was gently stirred and aged overnight. The batch was cooled to 0° C., aged for 1 hour and then filtered. The solid was washed with water at 0°-5° C. (10 l). The batch was dried overnight at 50° C., in vacuo with a nitrogen bleed to give 1-(4-aminobenzyl)-1,2,4-triazole in 96% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the synthesis of the Zinc(II) complex and what is the proposed structure of the resulting complex?

A1: 4-(1H-1,2,4-triazol-1-ylmethyl)aniline serves as a precursor for the synthesis of a bidentate Schiff base ligand. This is achieved by reacting it with salicylaldehyde. [, ] Subsequently, this Schiff base ligand reacts with Zinc(II) ions through a template method, forming the desired Zinc(II) complex. [, ] The researchers propose an octahedral geometry for this complex, with the general formula [Zn(L)2.2H2O], where L represents the bidentate Schiff base ligand derived from 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. [, ]

Q2: The research mentions anti-tuberculosis activity for the synthesized Zinc(II) complexes. What is the significance of evaluating this activity and what were the initial findings?

A2: Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the exploration of new therapeutic options. Evaluating the anti-tuberculosis activity of novel compounds, like the synthesized Zinc(II) complexes, is crucial for identifying potential lead compounds for TB drug development. [, ] The studies revealed that these complexes, including the one incorporating 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, demonstrated moderate antimycobacterial activity against M. tuberculosis when compared to standard drugs like Pyrazinamide and Streptomycin. [, ] This finding suggests that further investigation into these complexes and their derivatives could be valuable in the search for new anti-TB agents.

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